![molecular formula C32H50O11 B1239426 Tedanolide](/img/structure/B1239426.png)
Tedanolide
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Overview
Description
Tedanolide is a natural product found in Tedania ignis with data available.
Scientific Research Applications
1. Cytotoxicity and Antitumor Activity
Tedanolide, derived from the marine sponge Tedania ignis, displays potent cytotoxicity and antitumor properties. Studies highlight its strong growth inhibition of P338 tumor cells and significant cytotoxicity against cancer cell lines. This macrocyclic polyketide's unusual structural features, such as the primary hydroxyl group within the macrolactone, contribute to its biological activity. The synthesis and evaluation of Tedanolide and its analogs have been a focus, aiming to understand its potential in cancer chemotherapy (Ehrlich et al., 2008).
2. Synthesis and Structural Analysis
Tedanolide's complex structure has prompted significant interest in its synthesis. Various studies have successfully synthesized segments of Tedanolide, focusing on the stereoselective synthesis of different segments of the molecule. These studies offer insights into the molecule's structure, helping to understand its biological activity and potential therapeutic applications. The synthesis involves intricate steps like epoxidations and lactonizations, reflecting the complexity of Tedanolide's molecular architecture (Iwata et al., 2005), (Smith & Lee, 2007).
3. Biological Evaluation and Pharmacophore Studies
The biological evaluation of Tedanolide and its analogs, such as desepoxyisotedanolide, has been conducted to understand their mode of action and potential as antitumor agents. These studies compare the biological profiles of various Tedanolide derivatives, providing insights into their mechanism of action and potential advantages over other compounds. The findings from these experiments contribute to the development of new leads in cancer chemotherapy and a better understanding of the molecule's pharmacophore (Naini et al., 2015).
properties
Molecular Formula |
C32H50O11 |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(9E)-3,8,14-trihydroxy-17-[hydroxy-[2-methyl-3-[(E)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |
InChI |
InChI=1S/C32H50O11/c1-10-11-15(2)30-32(8,43-30)29(39)21-14-42-31(40)27(38)28(41-9)20(7)25(36)19(6)24(35)17(4)12-16(3)22(33)13-23(34)18(5)26(21)37/h10-12,15-16,18-21,23-24,27-30,34-35,38-39H,13-14H2,1-9H3/b11-10+,17-12+ |
InChI Key |
ILTUTLWVTBBXNS-SXSSDGSKSA-N |
Isomeric SMILES |
C/C=C/C(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(/C(=C/C(C(=O)CC(C(C2=O)C)O)C)/C)O)C)C)OC)O)O |
SMILES |
CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O |
Canonical SMILES |
CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O |
synonyms |
tedanolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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